5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Overview
Description
5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: is a nitrogen-containing heterocyclic compound This compound is part of the pyrazolopyridine family, which is known for its significant biological and pharmacological activities
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit enzymes such as c-met kinase .
Mode of Action
It’s worth noting that related compounds have been found to inhibit the enzymatic activity of their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to affect pathways related to cell proliferation and apoptosis .
Result of Action
Related compounds have been found to inhibit cell proliferation and induce apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine can be achieved through several methods. One common approach involves the reaction of 1,3-diketones with hydrazines under acidic conditions to form pyrazole intermediates, which are then cyclized with aldehydes or ketones to yield the desired pyrazolopyridine structure. The reaction typically requires a catalyst such as amorphous carbon-supported sulfonic acid and is carried out in ethanol at room temperature .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazolopyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolopyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: In chemistry, 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: The compound has shown potential as a bioactive agent with antibacterial, antiviral, antifungal, and antitumor activities. It is used in the development of new pharmaceuticals targeting various diseases .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They are investigated as inhibitors of specific enzymes and receptors involved in disease pathways, making them candidates for the treatment of cancer, infectious diseases, and neurological disorders .
Industry: In the industrial sector, the compound is used in the synthesis of agrochemicals and other specialty chemicals. Its versatility and reactivity make it valuable for producing a wide range of products .
Comparison with Similar Compounds
- 4,5,6,7-Tetrahydro-1-(4-methoxyphenyl)-6-[4-(5-methyl-2-oxo-1-piperidinyl)phenyl]-1H-pyrazolo[3,4-c]pyridine
- 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid
Uniqueness: 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine stands out due to its specific substitution pattern and the presence of a methyl group at the 5-position. This structural feature can influence its reactivity and biological activity, making it distinct from other pyrazolopyridine derivatives .
Properties
IUPAC Name |
5-methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-3-2-7-6(5-10)4-8-9-7/h4H,2-3,5H2,1H3,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHDQYAUOOBDRMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C=NN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00609971 | |
Record name | 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92223-93-3 | |
Record name | 5-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00609971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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